zinc;oxalate;2-pyridin-2-ylpyridine

Description

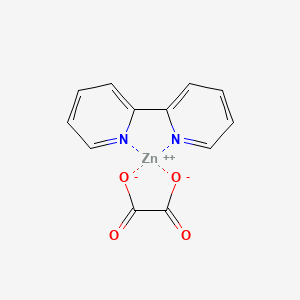

The compound "zinc;oxalate;2-pyridin-2-ylpyridine" is a coordination complex comprising zinc(II) ions, oxalate (C₂O₄²⁻) as a bidentate ligand, and 2-pyridin-2-ylpyridine (a nitrogen-containing aromatic ligand). The inclusion of 2-pyridin-2-ylpyridine may enhance solubility in organic solvents and stabilize the metal center through π-backbonding, similar to terpyridine systems .

Properties

Molecular Formula |

C12H8N2O4Zn |

|---|---|

Molecular Weight |

309.6 g/mol |

IUPAC Name |

zinc;oxalate;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H8N2.C2H2O4.Zn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3-1(4)2(5)6;/h1-8H;(H,3,4)(H,5,6);/q;;+2/p-2 |

InChI Key |

HZDXKTHDONIFNS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C(=O)(C(=O)[O-])[O-].[Zn+2] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as a catalyst in organic synthesis, particularly in aldol reactions. Biology: Medicine: The compound is being explored for its medicinal properties, including anti-fibrosis activity. Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through coordination to zinc ions, which can interact with various biological targets. The molecular pathways involved include binding to enzymes and receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Coordination Properties

Table 1: Structural Comparison of Zinc Complexes

Key Observations :

- Oxalate vs. Carboxylate Ligands: Oxalate’s bidentate nature often leads to polymeric frameworks, whereas acetate tends to form monomeric or dimeric structures .

- Pyridine-Based Ligands: 2-Pyridin-2-ylpyridine, like terpyridine, may act as a terdentate ligand, offering stronger field stabilization than monodentate pyridine in [Zn(quin)₂(Py)₂] .

Spectroscopic and Thermal Properties

Table 2: Spectroscopic and Thermal Data

Key Observations :

- Oxalate IR Signatures : Zinc oxalate exhibits strong ν(C=O) stretches (~1600–1650 cm⁻¹), distinct from quinaldinate complexes (~1560 cm⁻¹) .

- Thermal Stability : Pyridine-thiolate ligands in Zinc Pyrithione confer higher decomposition temperatures (>300°C) compared to oxalate or carboxylate systems .

Key Observations :

- Solubility: The 2-pyridin-2-ylpyridine ligand may improve organic solubility compared to purely inorganic oxalate salts.

- Functional Uses : While Zinc Pyrithione is commercially utilized for its biocidal properties , oxalate complexes are explored in heritage science (e.g., degradation of oil paints ) and catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.